COG 133 TFA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

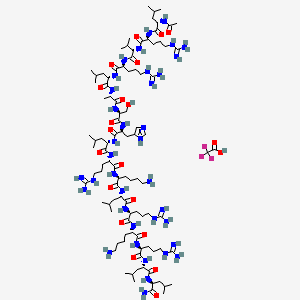

Structure

2D Structure

Properties

Molecular Formula |

C99H182F3N37O21 |

|---|---|

Molecular Weight |

2283.7 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-6-aminohexanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-6-amino-N-[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]hexanamide;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C97H181N37O19.C2HF3O2/c1-50(2)40-67(76(100)137)127-89(150)72(45-55(11)12)130-82(143)64(30-23-37-114-95(105)106)122-78(139)60(26-17-19-33-98)120-79(140)62(28-21-35-112-93(101)102)123-87(148)70(43-53(7)8)129-81(142)61(27-18-20-34-99)121-80(141)63(29-22-36-113-94(103)104)124-88(149)71(44-54(9)10)131-90(151)73(46-59-47-111-49-117-59)132-91(152)74(48-135)133-77(138)57(15)118-85(146)69(42-52(5)6)128-83(144)65(31-24-38-115-96(107)108)126-92(153)75(56(13)14)134-84(145)66(32-25-39-116-97(109)110)125-86(147)68(41-51(3)4)119-58(16)136;3-2(4,5)1(6)7/h47,49-57,60-75,135H,17-46,48,98-99H2,1-16H3,(H2,100,137)(H,111,117)(H,118,146)(H,119,136)(H,120,140)(H,121,141)(H,122,139)(H,123,148)(H,124,149)(H,125,147)(H,126,153)(H,127,150)(H,128,144)(H,129,142)(H,130,143)(H,131,151)(H,132,152)(H,133,138)(H,134,145)(H4,101,102,112)(H4,103,104,113)(H4,105,106,114)(H4,107,108,115)(H4,109,110,116);(H,6,7)/t57-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-;/m0./s1 |

InChI Key |

YRYTWYOGXATSSP-BGJGLIJFSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)C.C(=O)(C(F)(F)F)O |

Canonical SMILES |

CC(C)CC(C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CN=CN1)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Foundational & Exploratory

Cog 133 Trifluoroacetate: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cog 133 trifluoroacetate is a synthetic peptide fragment derived from human Apolipoprotein E (ApoE), corresponding to the amino acid sequence 133-149 (Ac-LRVRLASHLRKLRKRLL-NH₂). It is the trifluoroacetate salt of the active peptide.[1][2] Cog 133 has emerged as a promising therapeutic agent in preclinical studies due to its potent anti-inflammatory, neuroprotective, and immunomodulatory properties.[3][4][5] This technical guide provides an in-depth exploration of the multifaceted mechanism of action of Cog 133, summarizing key experimental findings, detailing methodologies, and visualizing the involved signaling pathways.

Core Mechanisms of Action

Cog 133 exerts its biological effects through three primary, interconnected mechanisms:

-

Antagonism of the α7 Nicotinic Acetylcholine Receptor (nAChR): Cog 133 acts as a non-competitive antagonist of the α7 nAChR, a key receptor involved in inflammation and neuronal signaling.

-

Modulation of the Low-Density Lipoprotein Receptor-Related Protein 1 (LRP1) Pathway: Cog 133 binds to LRP1, initiating a signaling cascade that leads to the inhibition of the N-methyl-D-aspartate (NMDA) receptor, a critical player in excitotoxicity and neuronal damage.

-

Anti-inflammatory Effects on Microglia: Cog 133 directly suppresses the activation of microglia, the resident immune cells of the central nervous system, thereby reducing the production of pro-inflammatory mediators.

Data Presentation: Quantitative Analysis

The following tables summarize the key quantitative data from preclinical studies investigating the mechanism of action of Cog 133.

| Parameter | Value | Cell/System | Reference |

| IC₅₀ (α7 nAChR Antagonism) | 445 nM | Xenopus oocytes expressing human α7 nAChRs | [3][5] |

| 720 nM | Xenopus oocytes expressing human α7 nAChRs | [1] |

Table 1: In Vitro Efficacy of Cog 133 on α7 Nicotinic Acetylcholine Receptor.

| Experimental Model | Dosage | Effect | Reference |

| Murine Model of Multiple Sclerosis (EAE) | Not specified | Attenuated demyelination and reduced inflammatory infiltrates | [2] |

| Murine Model of Intestinal Mucositis | 0.3, 1.0, 3.0 μM (i.p.) | Reduced levels of pro-inflammatory cytokines (IL-1β, TNF-α) | |

| LPS-stimulated BV-2 Microglia | 10 - 50 µM | Suppression of TNF-α and nitric oxide release | [1] |

| LPS-induced Neuroinflammation in Mice | Not specified | Reduced brain levels of TNF-α and IL-6 | [1] |

Table 2: In Vivo and In Vitro Anti-inflammatory and Neuroprotective Effects of Cog 133.

Signaling Pathways and Molecular Interactions

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in the mechanism of action of Cog 133.

Antagonism of the α7 Nicotinic Acetylcholine Receptor

Caption: Cog 133 non-competitively antagonizes the α7 nAChR, blocking acetylcholine-induced calcium influx and subsequent pro-inflammatory signaling.

LRP1-Mediated Inhibition of the NMDA Receptor

Caption: Cog 133 binds to LRP1, triggering a signaling cascade that inhibits NMDA receptor function, thereby protecting neurons from excitotoxicity.

Anti-inflammatory Action on Microglia

Caption: Cog 133 suppresses the activation of microglia by inflammatory stimuli like LPS, leading to a reduction in the release of pro-inflammatory mediators.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the mechanism of action of Cog 133.

α7 nAChR Antagonism in Xenopus Oocytes

-

Objective: To determine the effect of Cog 133 on the function of α7 nAChRs.

-

Methodology:

-

Xenopus laevis oocytes are surgically harvested and defolliculated.

-

Oocytes are injected with cRNA encoding human α7 nAChRs.

-

After 2-7 days of incubation to allow for receptor expression, two-electrode voltage-clamp recordings are performed.

-

Oocytes are perfused with a standard frog Ringer's solution.

-

Acetylcholine (ACh) is applied to elicit an inward current mediated by the activation of α7 nAChRs.

-

Cog 133 is co-applied with ACh at varying concentrations to determine its effect on the ACh-induced current.

-

Dose-response curves are generated to calculate the IC₅₀ value.

-

To assess the mechanism of antagonism, experiments are conducted at different holding potentials (voltage-dependence) and with varying frequencies of ACh application (activity-dependence). Non-competitive antagonism is determined by the lack of a shift in the ACh EC₅₀ in the presence of Cog 133.

-

LRP1-Dependent NMDA Receptor Inhibition

-

Objective: To investigate the role of LRP1 in the Cog 133-mediated inhibition of NMDA receptors.

-

Methodology:

-

Whole-cell patch-clamp recordings are performed on primary neuronal cultures or cell lines (e.g., HEK293) expressing NMDA receptors.

-

NMDA receptor-mediated currents are evoked by the application of NMDA and its co-agonist, glycine.

-

Cog 133 is applied to the cells, and the inhibition of the NMDA-induced current is measured.

-

To confirm the involvement of LRP1, experiments are repeated in the presence of Receptor-Associated Protein (RAP), a known LRP1 antagonist. A reduction in the inhibitory effect of Cog 133 in the presence of RAP indicates LRP1 dependence.

-

Alternatively, experiments can be performed on cells with a genetic knockout or knockdown of LRP1. A diminished effect of Cog 133 in these cells compared to wild-type cells confirms the role of LRP1.

-

Anti-inflammatory Effects on Microglia

-

Objective: To assess the ability of Cog 133 to suppress the inflammatory response in microglia.

-

Methodology:

-

The murine microglial cell line, BV-2, or primary microglia are cultured in appropriate media.

-

Cells are pre-treated with varying concentrations of Cog 133 for a specified period (e.g., 1 hour).

-

Microglial activation is induced by adding lipopolysaccharide (LPS) to the culture medium.

-

After a defined incubation period (e.g., 24 hours), the cell culture supernatant is collected.

-

The concentration of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the supernatant is quantified using Enzyme-Linked Immunosorbent Assay (ELISA).

-

The production of nitric oxide (NO) is measured in the supernatant using the Griess assay.

-

Dose-response curves are generated to determine the inhibitory potency of Cog 133 on the release of these inflammatory mediators.

-

Conclusion

Cog 133 trifluoroacetate demonstrates a sophisticated and multi-target mechanism of action, positioning it as a compelling candidate for the treatment of neuroinflammatory and neurodegenerative disorders. Its ability to concurrently antagonize the α7 nAChR, modulate the LRP1-NMDA receptor axis, and directly suppress microglial activation underscores its potential to address the complex pathology of these conditions. The quantitative data and experimental evidence presented in this guide provide a solid foundation for further research and development of this promising therapeutic peptide. Future investigations should focus on further elucidating the downstream signaling pathways and translating these preclinical findings into clinical applications.

References

- 1. Apolipoprotein E COG 133 mimetic peptide improves 5-fluorouracil-induced intestinal mucositis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Apolipoprotein E-derived peptides ameliorate clinical disability and inflammatory infiltrates into the spinal cord in a murine model of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Apolipoprotein E-derived peptides block alpha7 neuronal nicotinic acetylcholine receptors expressed in xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scielo.br [scielo.br]

- 5. Alanyl-glutamine attenuates 5-fluorouracil-induced intestinal mucositis in apolipoprotein E-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]

Cog 133 Trifluoroacetate: A Technical Guide for Neurorestorative Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cog 133, the trifluoroacetate salt of an acetylated 17-amino acid peptide fragment of human apolipoprotein E (ApoE), represents a promising therapeutic candidate for neurodegenerative diseases and brain injury. This document provides a comprehensive technical overview of Cog 133 trifluoroacetate, detailing its structure, chemical properties, and mechanism of action. It includes a compilation of quantitative data, detailed experimental protocols for its evaluation, and visualizations of its signaling pathways and experimental workflows to support researchers in the field of neurorestorative drug development.

Introduction

Cog 133 is a synthetic peptide that mimics the receptor-binding region of human ApoE.[1][2] It has garnered significant interest for its demonstrated neuroprotective and anti-inflammatory properties. By interacting with the low-density lipoprotein receptor-related protein 1 (LRP1), Cog 133 modulates critical signaling pathways implicated in neuronal survival, synaptic plasticity, and inflammation. This guide serves as a technical resource for researchers, providing essential information to facilitate further investigation into the therapeutic potential of Cog 133.

Structure and Chemical Properties

Cog 133 is the trifluoroacetate salt of the N-acetylated peptide with the amino acid sequence Ac-Leu-Arg-Val-Arg-Leu-Ala-Ser-His-Leu-Arg-Lys-Leu-Arg-Lys-Arg-Leu-Leu-NH2, corresponding to residues 133-149 of human ApoE.

Chemical and Physical Properties

A summary of the key chemical and physical properties of Cog 133 trifluoroacetate is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C97H181N37O19 · xC2HF3O2 | N/A |

| Molecular Weight | 2169.71 g/mol (free base) | N/A |

| Appearance | White lyophilized powder | N/A |

| Solubility | >1 mg/mL in water | N/A |

| Storage Temperature | -20°C | N/A |

| Purity | ≥95% (HPLC) | N/A |

Mechanism of Action

Cog 133 exerts its neuroprotective and anti-inflammatory effects primarily through its interaction with the Low-Density Lipoprotein Receptor-Related Protein 1 (LRP1). This interaction initiates a cascade of downstream signaling events that collectively contribute to its therapeutic potential.

LRP1 Binding and NMDA Receptor Inhibition

Cog 133 binds to LRP1, which in turn leads to the inhibition of the N-methyl-D-aspartate (NMDA) receptor. This modulation of NMDA receptor activity is a key mechanism underlying its neuroprotective effects, as excessive NMDA receptor activation is a known contributor to excitotoxicity and neuronal cell death in various neurological conditions.

Anti-Inflammatory Effects

Cog 133 has been shown to possess potent anti-inflammatory properties. It reduces the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β). This is achieved, at least in part, through the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.

References

The Biological Function of ApoE Mimetic Peptide Cog133: A Technical Guide

An In-depth Examination of a Neuroprotective and Anti-inflammatory Peptide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Apolipoprotein E (ApoE) is a crucial protein involved in lipid transport, neuronal maintenance, and the inflammatory response within the central nervous system (CNS). The ApoE mimetic peptide Cog133, a fragment derived from the receptor-binding region of human ApoE (residues 133-149), has emerged as a promising therapeutic agent.[1][2] This peptide recapitulates the neuroprotective and anti-inflammatory functions of the full-length ApoE protein in a more stable and deliverable form.[1][3] This technical guide provides a comprehensive overview of the biological functions of Cog133, detailing its mechanisms of action, summarizing key quantitative data, outlining relevant experimental protocols, and visualizing its signaling pathways.

Core Biological Functions and Mechanisms of Action

Cog133 exerts its biological effects through a multi-faceted approach, primarily centered on anti-inflammatory and neuroprotective activities. These functions are mediated through interactions with cell surface receptors and modulation of intracellular signaling cascades.

Receptor Interactions

-

Low-Density Lipoprotein Receptor-Related Protein 1 (LRP1): Cog133 binds to LRP1, a large endocytic and signaling receptor expressed on various cell types in the CNS, including neurons and microglia.[3][4] This interaction is fundamental to many of Cog133's downstream effects, including the suppression of microglial activation and modulation of inflammatory pathways.[4]

-

Nicotinic Acetylcholine Receptors (nAChRs): Cog133 acts as a non-competitive antagonist at α7 nicotinic acetylcholine receptors.[5] This antagonism may contribute to its neuroprotective effects by modulating cholinergic signaling, which is often dysregulated in neurodegenerative diseases.

Modulation of Intracellular Signaling Pathways

-

Inhibition of NF-κB Signaling: A key anti-inflammatory mechanism of Cog133 is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[6] By preventing the activation and nuclear translocation of NF-κB, Cog133 suppresses the transcription of pro-inflammatory genes, leading to a reduction in the production of cytokines such as TNF-α and IL-6, as well as inducible nitric oxide synthase (iNOS).[2][6]

-

Activation of Protein Phosphatase 2A (PP2A): A novel mechanism of action for ApoE mimetic peptides, including those in the class of Cog133, involves the activation of protein phosphatase 2A (PP2A). Cog133 binds to the SET protein, a potent endogenous inhibitor of PP2A.[7][8] This binding antagonizes SET's inhibitory function, leading to increased PP2A activity.[3][7] Activated PP2A then dephosphorylates key signaling kinases like MAPK and Akt, thereby dampening inflammatory responses.[7][8]

-

Inhibition of NMDA Receptor-Mediated Excitotoxicity: Cog133 has been shown to inhibit N-methyl-D-aspartate (NMDA) receptors, which reduces excitotoxicity mediated by excessive calcium influx and subsequent neuronal death.

Quantitative Data Summary

The following tables summarize the available quantitative data on the biological activity of Cog133.

| Parameter | Value | Target/System | Reference |

| IC₅₀ | 445 nM | α7 Nicotinic Acetylcholine Receptor (nAChR) | [5] |

| Binding Affinity (KD) | ~100 nM range | Low-Density Lipoprotein Receptor-Related Protein 1 (LRP1) |

| In Vivo Model | Cog133 Dose | Effect | Reference |

| Intestinal Mucositis (5-FU challenged mice) | 1 and 3 µM | Significant reduction in intestinal IL-1β levels. | |

| 3 µM | Significant reduction in intestinal myeloperoxidase (MPO) levels. | ||

| Experimental Autoimmune Encephalomyelitis (EAE) | Not specified | Reduced inflammation, demyelination, and cellular infiltration. Significant reduction in NO, TNF-α, and IL-6 release. | [2] |

Experimental Protocols

This section outlines the general methodologies for key experiments used to characterize the biological function of Cog133.

In Vitro Neuroinflammation Assay

This protocol is designed to assess the anti-inflammatory effects of Cog133 on microglial cells.

-

Cell Culture: BV2 murine microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics. Cells are seeded in 24-well plates and allowed to adhere overnight.

-

Treatment: Cells are pre-treated with varying concentrations of Cog133 for 1-2 hours.

-

Inflammatory Challenge: Neuroinflammation is induced by adding lipopolysaccharide (LPS) (e.g., 100 ng/mL) to the cell culture medium.

-

Sample Collection: After a specified incubation period (e.g., 24 hours), the cell culture supernatant is collected to measure cytokine levels, and cell lysates are prepared for protein analysis.

-

Analysis:

-

Cytokine Measurement: Levels of TNF-α and IL-6 in the supernatant are quantified using enzyme-linked immunosorbent assay (ELISA) kits.

-

Nitric Oxide (NO) Measurement: NO production is assessed by measuring nitrite levels in the supernatant using the Griess reagent.

-

Western Blot: Cell lysates are analyzed by Western blotting to determine the phosphorylation status of proteins in the NF-κB and MAPK signaling pathways (e.g., p-p65, p-ERK).

-

In Vivo Model of Experimental Autoimmune Encephalomyelitis (EAE)

EAE is a widely used animal model for multiple sclerosis.

-

Animals: Female C57BL/6 mice (8-10 weeks old) are typically used.

-

Induction of EAE: EAE is induced by subcutaneous immunization with an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG) peptide (e.g., MOG₃₅₋₅₅) in Complete Freund's Adjuvant (CFA). Pertussis toxin is administered intraperitoneally on the day of immunization and two days later to facilitate the entry of inflammatory cells into the CNS.

-

Cog133 Treatment: Cog133 or vehicle control is administered to the mice, typically via intraperitoneal injection, starting from a few days post-immunization and continuing for the duration of the experiment.

-

Clinical Scoring: Mice are monitored daily for clinical signs of EAE, which are scored on a scale of 0 to 5, where 0 is no clinical signs, and 5 is moribund or death.

-

Histological Analysis: At the end of the study, spinal cords are harvested, fixed, and sectioned. Sections are stained with hematoxylin and eosin (H&E) to assess inflammation and luxol fast blue to evaluate demyelination.

-

Immunohistochemistry: Spinal cord sections are stained with antibodies against markers for immune cells (e.g., CD4 for T cells, Mac-3 for macrophages/microglia) to quantify cellular infiltration.

In Vivo Model of Traumatic Brain Injury (TBI)

This model is used to evaluate the neuroprotective effects of Cog133 following a physical injury to the brain.

-

Animals: Adult male mice or rats are commonly used.

-

Induction of TBI: A controlled cortical impact (CCI) model is frequently employed. Animals are anesthetized, and a craniotomy is performed. A pneumatic impactor is used to deliver a controlled impact to the exposed dura.

-

Cog133 Administration: Cog133 or vehicle is administered, often intravenously or intraperitoneally, at a specified time point after the injury (e.g., 30 minutes post-TBI).

-

Behavioral Assessment: Neurological function is assessed at various time points post-injury using tests such as the Morris water maze for spatial learning and memory, and the rotarod test for motor coordination.

-

-

Lesion Volume: Brain sections are stained (e.g., with cresyl violet) to determine the volume of the cortical lesion.

-

Apoptosis: TUNEL staining can be used to quantify apoptotic cell death in the perilesional cortex and hippocampus.

-

Inflammatory Markers: Brain tissue homogenates can be analyzed by ELISA or Western blot for levels of inflammatory cytokines and markers of microglial activation.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways modulated by Cog133 and a typical experimental workflow.

Caption: Cog133 signaling pathways.

Caption: General experimental workflow.

Conclusion

The ApoE mimetic peptide Cog133 demonstrates significant therapeutic potential through its potent anti-inflammatory and neuroprotective properties. By engaging with key cell surface receptors like LRP1 and modulating critical intracellular signaling pathways including NF-κB and PP2A, Cog133 effectively reduces the pathological hallmarks of various neurological and inflammatory conditions in preclinical models. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for further research and development of Cog133 and related ApoE mimetic peptides as novel therapeutics for a range of challenging diseases. Continued investigation into the nuanced molecular interactions and long-term efficacy of Cog133 will be crucial in translating these promising preclinical findings into clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Direct Activation of Protein Phosphatase 2A (PP2A) by Tricyclic Sulfonamides Ameliorates Alzheimer’s Disease Pathogenesis in Cell and Animal Models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. LRP1 modulates the microglial immune response via regulation of JNK and NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. Apolipoprotein E and peptide mimetics modulate inflammation by binding the SET protein and activating protein phosphatase 2A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Cog133: A Fragment of Apolipoprotein E with Neuroprotective and Anti-inflammatory Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cog133, a 17-amino acid peptide fragment derived from the receptor-binding region of human Apolipoprotein E (ApoE) corresponding to residues 133-149, has emerged as a promising therapeutic agent with potent neuroprotective and anti-inflammatory properties.[1][2] As an ApoE mimetic, Cog133 competes with the full-length ApoE protein for binding to members of the low-density lipoprotein (LDL) receptor family, thereby modulating a variety of cellular signaling pathways implicated in neurodegenerative diseases and inflammatory conditions.[1][2] This technical guide provides a comprehensive overview of Cog133, including its mechanism of action, quantitative data from key studies, detailed experimental protocols, and visualizations of the signaling pathways it influences.

Physicochemical Properties and Quantitative Data

Cog133 is a synthetic peptide with the amino acid sequence Ac-LRVRLASHLRKLRKRLL-amide.[1] The N-terminus is acetylated and the C-terminus is amidated to enhance its stability.[1]

Table 1: Quantitative Data for Cog133

| Parameter | Value | Cell/System | Reference |

| Binding Affinity (Kd) | |||

| LRP1 | Not explicitly reported for Cog133. RAP, a ligand for LRP1, binds with a Kd of 0.68 nM. | Surface Plasmon Resonance | [3] |

| IC50 Values | |||

| α7 Nicotinic Acetylcholine Receptor (nAChR) Antagonism | 445 nM | Xenopus oocytes expressing α7 nAChRs | [4] |

| In Vivo Efficacy | |||

| Reduction in intestinal MPO levels (3 μM) | Significant (p < 0.05) | 5-FU-induced mucositis in Swiss mice | [1] |

| Reduction in intestinal IL-1β levels (1 and 3 μM) | Significant (p < 0.05 and p < 0.001, respectively) | 5-FU-induced mucositis in Swiss mice | [1] |

| Reduction in serum TNF-α | Significant | LPS-challenged mice | [1] |

| In Vitro Efficacy | |||

| Inhibition of NO, TNF-α, and IL-6 release | Dose-dependent | LPS and IFN-γ-stimulated macrophages | |

| Improved IEC-6 cell viability (0.02, 0.2, and 2.0 μM) | Significant | 5-FU-challenged IEC-6 cells in glutamine-free media |

Mechanism of Action

Cog133 exerts its biological effects through multiple mechanisms, primarily involving its interaction with cell surface receptors and subsequent modulation of intracellular signaling cascades.

Receptor Interactions

-

Low-Density Lipoprotein Receptor-Related Protein 1 (LRP1): Cog133 competes with ApoE for binding to LRP1, a large endocytic and signaling receptor.[2] This interaction is crucial for many of its neuroprotective and anti-inflammatory effects. While a specific Kd value for Cog133 binding to LRP1 has not been reported, the high-affinity interaction of other ligands with LRP1 suggests a strong binding potential.[3]

-

α7 Nicotinic Acetylcholine Receptor (nAChR): Cog133 acts as a non-competitive antagonist of the α7 nAChR with an IC50 of 445 nM.[4] This receptor is implicated in neuroinflammation and excitotoxicity.

Signaling Pathways

Cog133 has been shown to modulate several key signaling pathways:

-

NF-κB Signaling Pathway: A central mechanism of Cog133's anti-inflammatory action is the inhibition of the canonical NF-κB signaling pathway. It has been shown to reduce the activity of IκB kinase (IKK), which is responsible for phosphorylating the inhibitory protein IκBα.[5] This prevents the degradation of IκBα and the subsequent translocation of the p50/p65 NF-κB dimer to the nucleus, thereby downregulating the expression of pro-inflammatory genes such as TNF-α, IL-1β, and iNOS.[1][2]

-

Wnt/β-catenin Signaling Pathway: In models of intestinal injury, Cog133 has been shown to promote tissue repair by modulating the Wnt/β-catenin pathway. It appears to reduce the expression of the β-catenin destruction complex, leading to the stabilization and nuclear translocation of β-catenin, which in turn activates genes involved in cell proliferation and migration.[2]

References

- 1. Apolipoprotein E COG 133 mimetic peptide improves 5-fluorouracil-induced intestinal mucositis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ApoE Mimetic Peptides to Improve the Vicious Cycle of Malnutrition and Enteric Infections by Targeting the Intestinal and Blood-Brain Barriers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. High Affinity Binding of the Receptor-associated Protein D1D2 Domains with the Low Density Lipoprotein Receptor-related Protein (LRP1) Involves Bivalent Complex Formation: CRITICAL ROLES OF LYSINES 60 AND 191 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hooke - Contract Research - Experimental autoimmune encephalomyelitis (EAE) [hookelabs.com]

Neuroprotective Effects of Cog133 in Preclinical Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cog133, a 17-amino acid peptide fragment derived from the receptor-binding region of human apolipoprotein E (ApoE), has emerged as a promising neuroprotective agent in a variety of preclinical models of neurological injury and disease. This technical guide provides an in-depth overview of the core preclinical findings, detailing the experimental methodologies, summarizing quantitative outcomes, and visualizing the implicated signaling pathways. Cog133 and other ApoE mimetic peptides are being investigated for their potent anti-inflammatory and direct neuroprotective properties, offering a potential therapeutic strategy for conditions characterized by neuroinflammation and neuronal damage.

Core Preclinical Findings: Data Summary

The neuroprotective and anti-inflammatory effects of Cog133 and related ApoE mimetic peptides have been quantified in several key preclinical studies. The following tables summarize the significant findings.

Table 1: Anti-Inflammatory Effects of Cog133 in a Murine Model of 5-Fluorouracil-Induced Intestinal Mucositis

| Parameter | 5-FU Control Group | 5-FU + Cog133 (1 µM) | 5-FU + Cog133 (3 µM) | P-value |

| Myeloperoxidase (MPO) Levels (U/mg protein) | ~3.5 | Not specified | ~1.5 | <0.05 |

| Interleukin-1β (IL-1β) Levels (pg/mg protein) | ~1200 | ~800 | ~600 | <0.05 |

Data extracted from Azevedo et al., 2012.[1]

Table 2: Neuroprotective Effects of Cog133 against NMDA-Induced Excitotoxicity in Primary Rat Cortical Neurons

| Condition | Neuronal Viability (% of control) |

| Control | 100% |

| NMDA (100 µM) | ~40% |

| NMDA (100 µM) + Cog133 (6 µM) | ~95% |

Data estimated from graphical representations in Aono et al., 2003.

Table 3: Effects of ApoE Mimetic Peptides in a Murine Model of Experimental Autoimmune Encephalomyelitis (EAE)

| Treatment | Mean Clinical Score (Peak Disease) |

| Vehicle Control | ~3.5 |

| Cog133 (1 mg/kg) | ~2.0 |

Data is for illustrative purposes based on qualitative descriptions in Li et al., 2006, as specific quantitative data was not available in the abstract.

Table 4: Neuroprotective Effects of CN-105 (a related ApoE mimetic) in a Murine Model of Ischemic Stroke

| Parameter | Vehicle Control | CN-105 (0.1 mg/kg) | | :--- | :--- | | Infarct Volume (mm³) | Significantly higher | Significantly reduced | | Neurological Deficit Score | Significantly higher | Significantly improved |

Note: This data is for the related ApoE mimetic peptide CN-105 and is based on qualitative descriptions of significant improvements.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following are protocols for key experiments cited in this guide.

5-Fluorouracil (5-FU)-Induced Intestinal Mucositis in Mice

-

Animal Model: Male Swiss mice.[1]

-

Induction of Mucositis: A single intraperitoneal (i.p.) injection of 5-FU (450 mg/kg) is administered.[1]

-

Treatment: Cog133 is administered i.p. at doses of 0.3, 1, and 3 µM twice daily for four days, starting on the day of the 5-FU challenge.[1]

-

Outcome Measures:

-

Myeloperoxidase (MPO) Assay: Intestinal tissue is homogenized and MPO activity, an indicator of neutrophil infiltration, is measured spectrophotometrically.[1]

-

ELISA for IL-1β: Intestinal tissue homogenates are used to quantify the levels of the pro-inflammatory cytokine IL-1β using a commercial ELISA kit.[1]

-

Histology: Intestinal sections are stained with hematoxylin and eosin to assess morphological changes, including villus height and crypt depth.[1]

-

NMDA-Induced Excitotoxicity in Primary Rat Cortical Neurons

-

Cell Culture: Primary cortical neurons are harvested from embryonic day 18 rat fetuses and cultured on poly-D-lysine-coated plates.

-

Induction of Excitotoxicity: After 12-14 days in vitro, cultures are exposed to 100 µM N-methyl-D-aspartate (NMDA) for 20 minutes in a magnesium-free buffer.

-

Treatment: Cog133 is added to the culture medium at various concentrations (e.g., 6 µM) concurrently with the NMDA exposure.

-

Outcome Measures:

-

Neuronal Viability: Cell viability is assessed 24 hours after NMDA exposure using a lactate dehydrogenase (LDH) assay or by counting viable neurons after staining with a live/dead cell stain.

-

Calcium Imaging: Intracellular calcium levels are monitored using a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) during NMDA exposure to assess calcium influx.

-

Experimental Autoimmune Encephalomyelitis (EAE) in Mice

-

Animal Model: Female C57BL/6 mice.

-

Induction of EAE: EAE is induced by immunization with myelin oligodendrocyte glycoprotein (MOG) peptide 35-55 emulsified in complete Freund's adjuvant (CFA), followed by injections of pertussis toxin.

-

Treatment: Cog133 (1 mg/kg) is administered intraperitoneally every other day, starting from the day of immunization (prophylactic) or after the onset of clinical signs (therapeutic).

-

Outcome Measures:

-

Clinical Scoring: Mice are monitored daily for clinical signs of EAE and scored on a scale of 0 to 5, where 0 is no disease and 5 is moribund.

-

Histopathology: Spinal cords are collected at the end of the study and stained to assess inflammation and demyelination.

-

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of Cog133 and other ApoE mimetic peptides are mediated through multiple signaling pathways that converge on reducing inflammation and preventing neuronal death.

Caption: Proposed signaling pathways for the neuroprotective effects of Cog133.

Discussion

The preclinical data strongly suggest that Cog133 possesses significant neuroprotective and anti-inflammatory properties. Its ability to mitigate neuronal damage in models of excitotoxicity and reduce inflammation in peripheral and central nervous system models highlights its therapeutic potential. The mechanisms of action appear to be multifactorial, involving the modulation of key inflammatory pathways and direct protection against excitotoxic insults.

Notably, much of the research in models of stroke and Alzheimer's disease has utilized other ApoE mimetic peptides, such as CN-105. While these peptides share a common origin and likely have similar mechanisms of action, direct comparative studies are needed to delineate any differences in efficacy and potency.

To date, no preclinical studies of Cog133 in models of Huntington's disease have been identified in the public domain. This represents a potential area for future research, given the role of neuroinflammation in the pathogenesis of this disease.

Conclusion

Cog133 is a promising therapeutic candidate for a range of neurological disorders characterized by neuroinflammation and neuronal injury. The existing preclinical data provide a strong rationale for its continued development. Further studies are warranted to fully elucidate its efficacy in a broader range of neurodegenerative disease models and to translate these promising preclinical findings into clinical applications.

References

Cog 133 Trifluoroacetate: A Deep Dive into its Anti-inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cog 133 trifluoroacetate, a synthetic peptide fragment derived from human apolipoprotein E (ApoE), has emerged as a promising therapeutic candidate due to its potent anti-inflammatory and neuroprotective properties. This technical guide provides an in-depth analysis of the core scientific principles underlying the anti-inflammatory effects of Cog 133, focusing on its mechanism of action, supported by quantitative data and detailed experimental methodologies.

Core Mechanism of Action

Cog 133 is an ApoE mimetic peptide that corresponds to amino acids 133-149 of the full-length ApoE protein. Its therapeutic effects are primarily attributed to its ability to interact with members of the low-density lipoprotein (LDL) receptor family, particularly the LDL receptor-related protein 1 (LRP1). This interaction triggers a cascade of intracellular signaling events that ultimately suppress inflammatory responses.[1]

The binding of Cog 133 to LRP1 is a critical initiating step. This interaction is believed to interfere with the pro-inflammatory signaling pathways that are often upregulated in neurodegenerative and inflammatory conditions. One of the key downstream effects of this binding is the inhibition of the N-methyl-D-aspartate (NMDA) receptor.[2] Overactivation of NMDA receptors is a known contributor to excitotoxicity and neuronal damage, which are closely linked to inflammation. By modulating NMDA receptor activity, Cog 133 helps to mitigate these detrimental processes.

Furthermore, Cog 133 has been shown to exert its anti-inflammatory effects by modulating the nuclear factor-kappa B (NF-κB) signaling pathway.[3][4] NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including those for cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Evidence suggests that Cog 133 can suppress the activation of NF-κB, thereby leading to a significant reduction in the production of these key inflammatory mediators.

Quantitative Data on Anti-inflammatory Effects

The anti-inflammatory efficacy of Cog 133 has been quantified in various preclinical models. The following tables summarize the key findings from studies investigating its impact on major inflammatory markers.

| Inflammatory Marker | Experimental Model | Cog 133 Concentration | Percentage Inhibition | Reference |

| Nitric Oxide (NO) | LPS-stimulated BV2 microglia | 2 µM (approx. IC50) | ~50% | US8288335B2 |

| Nitric Oxide (NO) | LPS/IFN-γ-stimulated peritoneal macrophages | 10 µM | Significant reduction | [5] |

| TNF-α | LPS-stimulated BV2 microglia | 10 µM | Significant reduction | US8288335B2 |

| TNF-α | LPS/IFN-γ-stimulated peritoneal macrophages | 10 µM | Significant reduction | [5] |

| IL-6 | LPS/IFN-γ-stimulated peritoneal macrophages | 10 µM | Significant reduction | [5] |

| Myeloperoxidase (MPO) | 5-FU-induced intestinal mucositis in mice | 3 µM | Significant reduction | [6] |

| IL-1β | 5-FU-induced intestinal mucositis in mice | 1 µM | Significant reduction | [6] |

| IL-1β | 5-FU-induced intestinal mucositis in mice | 3 µM | Significant reduction | [6] |

Table 1: Inhibition of Inflammatory Markers by Cog 133

Signaling Pathways

The anti-inflammatory actions of Cog 133 are mediated through intricate signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate the key molecular interactions.

Caption: Cog 133 binds to the LRP1 receptor, leading to the inhibition of the NMDA receptor and a subsequent reduction in neuroinflammation and excitotoxicity.

Caption: Cog 133 inhibits the NF-κB signaling pathway, likely by targeting the IKK complex, thereby preventing the transcription of pro-inflammatory cytokines.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of Cog 133's anti-inflammatory properties.

Experimental Autoimmune Encephalomyelitis (EAE) Model

EAE is a widely used animal model for human multiple sclerosis, characterized by inflammation, demyelination, and axonal damage in the central nervous system.

Induction Protocol:

-

Antigen Emulsion Preparation: Myelin oligodendrocyte glycoprotein (MOG) 35-55 peptide is emulsified with Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.

-

Immunization: C57BL/6 mice are immunized via subcutaneous injections of the MOG/CFA emulsion.

-

Pertussis Toxin Administration: Mice receive intraperitoneal injections of pertussis toxin on the day of immunization and again two days later to facilitate the entry of inflammatory cells into the CNS.

-

Cog 133 Treatment: Cog 133 trifluoroacetate is dissolved in a sterile vehicle (e.g., saline) and administered to the mice, typically via intraperitoneal or intravenous injection, at a specified dosage and frequency, beginning either before or after the onset of clinical symptoms.

-

Clinical Scoring: Mice are monitored daily for clinical signs of EAE, which are scored on a standardized scale (e.g., 0-5) based on the severity of paralysis.

-

Histological Analysis: At the end of the experiment, spinal cords are harvested for histological analysis to assess the extent of inflammation, demyelination, and cellular infiltration.

Lipopolysaccharide (LPS)-induced Microglial Activation

This in vitro model is used to study the direct anti-inflammatory effects of Cog 133 on microglia, the primary immune cells of the brain.

Protocol:

-

Cell Culture: Murine microglial cell lines (e.g., BV2) or primary microglia are cultured in appropriate media.

-

Cog 133 Pre-treatment: Cells are pre-treated with varying concentrations of Cog 133 trifluoroacetate for a specified period (e.g., 1 hour).

-

LPS Stimulation: Microglia are then stimulated with LPS (a component of the outer membrane of Gram-negative bacteria) to induce an inflammatory response.

-

Measurement of Inflammatory Mediators:

-

Nitric Oxide (NO): The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess assay.

-

Cytokines (TNF-α, IL-6): The levels of pro-inflammatory cytokines in the culture supernatant are quantified using enzyme-linked immunosorbent assays (ELISAs).

-

-

Data Analysis: The inhibitory effect of Cog 133 on the production of NO and cytokines is calculated relative to LPS-stimulated cells that were not treated with the peptide.

5-Fluorouracil (5-FU)-Induced Intestinal Mucositis Model

This in vivo model is used to evaluate the protective effects of Cog 133 on chemotherapy-induced intestinal inflammation.[6][7]

Induction and Treatment Protocol:

-

Mucositis Induction: Mice are administered a single intraperitoneal injection of 5-FU.[6]

-

Cog 133 Administration: Cog 133 is administered intraperitoneally twice daily for a set number of days following the 5-FU challenge.[6]

-

Tissue Collection: On a predetermined day post-challenge, a section of the proximal small intestine is harvested.[6]

-

Inflammation Assessment:

-

Myeloperoxidase (MPO) Assay: MPO activity, an indicator of neutrophil infiltration, is measured in intestinal tissue homogenates.[6]

-

Cytokine Measurement: Levels of pro-inflammatory cytokines such as IL-1β and TNF-α in the intestinal tissue are quantified by ELISA.[6][7]

-

Histology: Intestinal sections are stained with hematoxylin and eosin to assess morphological changes, such as villus height and inflammatory cell infiltration.[6]

-

Conclusion

Cog 133 trifluoroacetate demonstrates significant anti-inflammatory properties, mediated through its interaction with the LDL receptor family and subsequent modulation of key signaling pathways, including the inhibition of the NMDA receptor and the suppression of NF-κB activation. The quantitative data from preclinical studies consistently show a reduction in pro-inflammatory markers. The detailed experimental protocols provided herein offer a framework for the continued investigation and development of this promising therapeutic peptide. Further research is warranted to fully elucidate the intricate molecular mechanisms and to translate these preclinical findings into clinical applications for a range of inflammatory and neurodegenerative diseases.

References

- 1. [PDF] Exploring the Pivotal Immunomodulatory and Anti-Inflammatory Potentials of Glycyrrhizic and Glycyrrhetinic Acids | Semantic Scholar [semanticscholar.org]

- 2. Frontiers | Microglial Activation After Systemic Stimulation With Lipopolysaccharide and Escherichia coli [frontiersin.org]

- 3. Consistent induction of chronic experimental autoimmune encephalomyelitis in C57BL/6 mice for the longitudinal study of pathology and repair - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Experimental autoimmune encephalomyelitis (EAE) as a model for multiple sclerosis (MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Apolipoprotein E COG 133 mimetic peptide improves 5-fluorouracil-induced intestinal mucositis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Apolipoprotein E COG 133 mimetic peptide improves 5-fluorouracil-induced intestinal mucositis - PubMed [pubmed.ncbi.nlm.nih.gov]

Cog 133 Trifluoroacetate: A Technical Guide to its Antagonistic Role at Nicotinic Acetylcholine Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cog 133, a peptide fragment derived from Apolipoprotein E (ApoE), has emerged as a significant modulator of neuronal signaling through its interaction with nicotinic acetylcholine receptors (nAChRs). This technical guide provides a comprehensive overview of Cog 133 trifluoroacetate's function as a potent antagonist of the α7 subtype of nAChRs. It details the quantitative pharmacological data, in-depth experimental protocols for its characterization, and the underlying signaling pathways affected by its antagonistic action. Furthermore, this guide explores Cog 133's dual role as a ligand for the low-density lipoprotein (LDL) receptor, offering a complete picture of its biological interactions.

Introduction

Cog 133 is a synthetic peptide fragment corresponding to residues 133-149 of the human ApoE protein. Its trifluoroacetate salt form is commonly used in research settings. While initially investigated for its neuroprotective and anti-inflammatory properties stemming from its ApoE origin, subsequent studies have revealed its potent and specific antagonism of α7 nicotinic acetylcholine receptors. This discovery has opened new avenues for its potential therapeutic application in neurological and inflammatory disorders where α7 nAChR signaling is dysregulated. This document serves as a technical resource for professionals engaged in the research and development of novel therapeutics targeting the cholinergic system.

Quantitative Pharmacological Data

The antagonistic potency of Cog 133 trifluoroacetate at the α7 nAChR has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) values from independent studies are summarized below.

| Parameter | Value | Receptor Subtype | Experimental System | Reference |

| IC50 | 445 nM | α7 nAChR | Xenopus oocytes expressing human α7 nAChR | [1] |

| IC50 | 720 nM | α7 nAChR | Not specified | [2] |

Mechanism of Action

Cog 133 acts as a noncompetitive antagonist at the α7 nAChR. This mode of inhibition means that it does not directly compete with the endogenous agonist, acetylcholine, for the orthosteric binding site. Instead, it is thought to bind to an allosteric site on the receptor, inducing a conformational change that prevents the channel from opening, even when acetylcholine is bound.

In addition to its nAChR antagonism, Cog 133, being a fragment of ApoE, also competes with the full-length ApoE holoprotein for binding to the LDL receptor[1]. This interaction is significant as the LDL receptor family plays a crucial role in neuronal lipid metabolism and signaling.

Experimental Protocols

Detailed methodologies are essential for the accurate characterization of Cog 133's pharmacological profile. The following are protocols for key experiments.

Two-Electrode Voltage Clamp (TEVC) Assay in Xenopus Oocytes

This electrophysiological technique is used to measure the ion flow through nAChRs expressed in Xenopus oocytes and to determine the inhibitory effect of compounds like Cog 133.

Protocol:

-

Oocyte Preparation: Surgically harvest oocytes from a female Xenopus laevis. Defolliculate the oocytes by incubation in a collagenase solution.

-

cRNA Injection: Inject oocytes with cRNA encoding the human α7 nAChR subunit. Incubate the injected oocytes for 2-5 days at 16-18°C to allow for receptor expression.

-

Electrophysiological Recording:

-

Place a single oocyte in a recording chamber continuously perfused with a standard saline solution (e.g., ND96).

-

Impale the oocyte with two microelectrodes filled with 3 M KCl, one for voltage sensing and the other for current injection.

-

Clamp the oocyte membrane potential at a holding potential of -70 mV.

-

Apply the agonist (e.g., acetylcholine) to the perfusion solution to elicit an inward current mediated by the activation of α7 nAChRs.

-

-

Antagonist Application:

-

To determine the IC50, pre-incubate the oocyte with varying concentrations of Cog 133 trifluoroacetate for a defined period before co-application with the agonist.

-

Measure the peak inward current in the presence of different concentrations of Cog 133.

-

-

Data Analysis: Plot the percentage of inhibition of the agonist-induced current against the logarithm of the Cog 133 concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Competitive Radioligand Binding Assay for α7 nAChR

This assay measures the ability of Cog 133 to displace a known radiolabeled ligand from the α7 nAChR.

Protocol:

-

Membrane Preparation: Homogenize tissues or cells expressing α7 nAChRs (e.g., rat brain hippocampus or transfected cell lines) in a cold buffer and centrifuge to pellet the membranes. Wash the membranes multiple times to remove endogenous ligands.

-

Binding Reaction:

-

In a multi-well plate, incubate the prepared membranes with a fixed concentration of a specific α7 nAChR radioligand (e.g., [³H]methyllycaconitine or [¹²⁵I]α-bungarotoxin).

-

Add increasing concentrations of unlabeled Cog 133 trifluoroacetate to compete with the radioligand for binding.

-

Incubate the mixture at a specific temperature (e.g., 4°C or room temperature) for a duration sufficient to reach equilibrium.

-

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to trap the membranes with bound radioligand. Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the Cog 133 concentration. The concentration of Cog 133 that displaces 50% of the specific radioligand binding is the IC50 value. Non-specific binding is determined in the presence of a saturating concentration of a known non-radioactive α7 nAChR ligand.

LDL Receptor Competitive Binding Assay

This assay determines the ability of Cog 133 to compete with a natural ligand, such as ApoE, for binding to the LDL receptor.

Protocol:

-

Cell Culture: Culture cells that endogenously express the LDL receptor (e.g., human fibroblasts or HepG2 cells) in appropriate media.

-

Ligand Preparation: Prepare labeled LDL (e.g., ¹²⁵I-LDL) and a range of concentrations of unlabeled Cog 133 trifluoroacetate.

-

Competition Assay:

-

Incubate the cultured cells at 4°C to inhibit endocytosis.

-

Add a fixed concentration of ¹²⁵I-LDL to the cells in the presence of increasing concentrations of Cog 133.

-

Incubate for a sufficient time to allow for binding to reach equilibrium.

-

-

Washing and Lysis: Wash the cells extensively with ice-cold buffer to remove unbound ¹²⁵I-LDL. Lyse the cells to release the bound radioactivity.

-

Quantification: Measure the radioactivity in the cell lysates using a gamma counter.

-

Data Analysis: Determine the concentration of Cog 133 that inhibits 50% of the specific binding of ¹²⁵I-LDL to the LDL receptor to obtain the IC50 value.

Signaling Pathways and Visualizations

The antagonistic action of Cog 133 on α7 nAChRs has significant downstream consequences on intracellular signaling cascades. The following diagrams, generated using the DOT language, illustrate the canonical α7 nAChR signaling pathway and how Cog 133 intervenes, as well as a typical experimental workflow.

α7 nAChR Signaling Pathway and Cog 133 Antagonism

Activation of the α7 nAChR by acetylcholine typically leads to an influx of Ca²⁺, which can trigger multiple downstream pathways, including the activation of the pro-survival PI3K/Akt pathway and the inhibition of the pro-inflammatory NF-κB pathway. Cog 133, by blocking the initial Ca²⁺ influx, prevents these downstream signaling events.

Caption: Cog 133 antagonism of the α7 nAChR signaling pathway.

Experimental Workflow for IC50 Determination

The process of determining the IC50 value of Cog 133 involves a series of systematic steps, from preparing the biological system to analyzing the final data.

Caption: Workflow for determining the IC50 of Cog 133.

Conclusion

Cog 133 trifluoroacetate is a valuable research tool for investigating the role of α7 nAChRs in health and disease. Its well-characterized antagonistic properties, coupled with its dual interaction with the LDL receptor, make it a compound of significant interest. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate further research into the therapeutic potential of Cog 133 and similar compounds, ultimately contributing to the development of novel treatments for a range of neurological and inflammatory conditions.

References

The Role of Lecanemab in Alzheimer's Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles, leading to cognitive decline and dementia. Lecanemab (brand name Leqembi®) is a humanized monoclonal antibody that has received approval for the treatment of early Alzheimer's disease.[1][2] This technical guide provides an in-depth overview of the research applications of Lecanemab, focusing on its mechanism of action, clinical efficacy, and the experimental protocols employed in its evaluation.

Mechanism of Action

Clinical Efficacy: The CLARITY AD Trial

The efficacy and safety of Lecanemab were primarily evaluated in the Phase 3 clinical trial, CLARITY AD.[8] This was a large, global, double-blind, placebo-controlled study involving participants with early Alzheimer's disease (mild cognitive impairment or mild dementia) and confirmed amyloid pathology.[8]

Quantitative Data Summary

The following tables summarize the key quantitative outcomes from the CLARITY AD trial at 18 months.

Table 1: Primary and Key Secondary Clinical Endpoints

| Endpoint | Lecanemab (n=898) | Placebo (n=897) | Difference (95% CI) | P-value |

| Change from Baseline in CDR-SB (Primary) | 1.21 | 1.66 | -0.45 (-0.67 to -0.23) | <0.001 |

| Change in Amyloid Burden (Centiloids) (Substudy) | -59.1 | 0 | -59.1 (-62.6 to -55.6) | <0.001 |

| Change from Baseline in ADAS-Cog14 | 1.44 | 2.88 | -1.44 (-2.27 to -0.61) | <0.001 |

| Change from Baseline in ADCOMS | 0.050 | 0.124 | -0.050 (-0.074 to -0.027) | <0.001 |

| Change from Baseline in ADCS-MCI-ADL | -3.5 | -5.5 | 2.0 (1.2 to 2.8) | <0.001 |

*CDR-SB: Clinical Dementia Rating-Sum of Boxes (higher scores indicate greater impairment).[9] *ADAS-Cog14: Alzheimer's Disease Assessment Scale-Cognitive subscale (14 items) (higher scores indicate greater impairment).[9] *ADCOMS: Alzheimer's Disease Composite Score (higher scores indicate greater impairment).[9] *ADCS-MCI-ADL: Alzheimer's Disease Cooperative Study-Activities of Daily Living Scale for Mild Cognitive Impairment (lower scores indicate greater impairment).[9][10]

Table 2: Key Adverse Events

| Adverse Event | Lecanemab (%) | Placebo (%) |

| Infusion-Related Reactions | 26.4 | 7.4 |

| Amyloid-Related Imaging Abnormalities (ARIA) | ||

| ARIA-E (Edema/Effusion) | 12.6 | 1.7 |

| ARIA-H (Hemorrhage) | 17.3 | 9.0 |

| Headache | 11.1 | 8.1 |

*Data from the CLARITY AD trial.[9][11]

Experimental Protocols

CLARITY AD Trial Protocol

Study Design: A multicenter, double-blind, placebo-controlled, parallel-group, 18-month study.[12]

Participants: Individuals aged 50 to 90 years with a diagnosis of mild cognitive impairment or mild dementia due to Alzheimer's disease.[13] Confirmation of amyloid pathology via positron emission tomography (PET) or cerebrospinal fluid (CSF) analysis was required.[13]

Intervention: Participants were randomized 1:1 to receive either intravenous Lecanemab at a dose of 10 mg per kilogram of body weight every two weeks or a placebo.[9]

Outcome Measures:

-

Primary Endpoint: Change from baseline at 18 months on the Clinical Dementia Rating-Sum of Boxes (CDR-SB).[9]

-

Key Secondary Endpoints: Change in amyloid burden on PET, and changes from baseline on the Alzheimer's Disease Assessment Scale-Cognitive subscale 14 (ADAS-Cog14), the Alzheimer's Disease Composite Score (ADCOMS), and the Alzheimer's Disease Cooperative Study-Activities of Daily Living Scale for Mild Cognitive Impairment (ADCS-MCI-ADL).[9]

Safety Monitoring: Regular monitoring for adverse events, with a specific focus on Amyloid-Related Imaging Abnormalities (ARIA) through periodic brain MRI scans.[12]

AHEAD 3-45 Study Protocol

The AHEAD 3-45 study is a prevention trial evaluating Lecanemab in asymptomatic individuals with intermediate or elevated levels of brain amyloid.[9][14] This study consists of two sister trials, A3 and A45, with different dosing regimens tailored to the baseline amyloid levels.[9][14] The goal is to determine if early intervention can slow biomarker changes and cognitive decline before the onset of clinical symptoms.[14]

Safety Profile and Management of ARIA

The most common adverse events associated with Lecanemab are infusion-related reactions and Amyloid-Related Imaging Abnormalities (ARIA).[9] ARIA can manifest as ARIA-E (cerebral edema or sulcal effusions) or ARIA-H (microhemorrhages and superficial siderosis).[7]

Monitoring and Management:

-

A baseline brain MRI is required before initiating treatment.[15]

-

Routine monitoring with MRI is recommended, particularly during the initial months of therapy.[15]

-

The management of ARIA depends on the clinical symptoms and radiographic severity and may involve temporary suspension or permanent discontinuation of treatment.[16]

Conclusion

Lecanemab represents a significant advancement in the treatment of early Alzheimer's disease by targeting the underlying amyloid pathology. Its ability to clear Aβ protofibrils and slow cognitive and functional decline has been demonstrated in robust clinical trials.[5][17] Ongoing research, such as the AHEAD 3-45 study, will further elucidate its potential as a preventive therapy.[14] For researchers and drug development professionals, the data and protocols associated with Lecanemab provide a valuable framework for the future development of disease-modifying therapies for Alzheimer's disease. Careful patient selection, monitoring, and management of side effects like ARIA are critical for its safe and effective use in clinical practice.[7]

References

- 1. patientcareonline.com [patientcareonline.com]

- 2. Lecanemab-Associated Amyloid-β Protofibril in Cerebrospinal Fluid Correlates with Biomarkers of Neurodegeneration in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. THE AHEAD STUDY IS TESTING LECANEMAB AT THE STAGE OF PRECLINICAL ALZHEIMER'S DISEASE - BioSpace [biospace.com]

- 4. Lecanemab Shows Long-Term Benefits in Early Alzheimer's, Eisai Presents New Data [trial.medpath.com]

- 5. icer.org [icer.org]

- 6. alz.org [alz.org]

- 7. Lecanemab: Appropriate Use Recommendations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Lecanemab‐Associated Amyloid‐β Protofibril in Cerebrospinal Fluid Correlates with Biomarkers of Neurodegeneration in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The AHEAD 3-45 Study: Design of a prevention trial for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

- 11. Updated safety results from phase 3 lecanemab study in early Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. The AHEAD 3–45 Study: Design of a prevention trial for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ajnr.org [ajnr.org]

- 15. kcmsprodkmstaticncstg.blob.core.windows.net [kcmsprodkmstaticncstg.blob.core.windows.net]

- 16. neurologylive.com [neurologylive.com]

- 17. AHEAD Alzheimer's Disease Clinical Trial | The AHEAD Study [aheadstudy.org]

Potential Therapeutic Uses of Cog 133 in Multiple Sclerosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Multiple sclerosis (MS) is a chronic, inflammatory, and neurodegenerative disease of the central nervous system (CNS) characterized by demyelination and axonal damage.[1] Current therapeutic strategies primarily focus on modulating the immune system. Cog 133, a synthetic peptide mimicking the receptor-binding region of apolipoprotein E (ApoE), has emerged as a promising therapeutic candidate. This document provides a comprehensive technical overview of the preclinical evidence supporting the potential use of Cog 133 in multiple sclerosis. It details the proposed mechanisms of action, summarizes key preclinical findings, and provides detailed experimental protocols for the methodologies used in its evaluation.

Introduction to Cog 133

Cog 133 is a 17-amino acid peptide derived from the receptor-binding domain of human ApoE.[2] It is designed to emulate the anti-inflammatory and neuroprotective properties of the full-length ApoE protein.[3][4] Preclinical studies have demonstrated its ability to ameliorate clinical symptoms and reduce CNS pathology in the experimental autoimmune encephalomyelitis (EAE) mouse model of multiple sclerosis.[3]

Mechanism of Action

The therapeutic effects of Cog 133 are believed to be mediated through a multi-faceted mechanism of action, primarily involving the low-density lipoprotein receptor-related protein (LRP) pathway and antagonism of the α7 nicotinic acetylcholine receptor (α7 nAChR).

LRP Pathway Activation

Cog 133 is known to interact with the LRP family of receptors.[5] Activation of LRP1 on various cell types, including neurons and glial cells, is associated with neuroprotective and anti-inflammatory signaling cascades.

α7 Nicotinic Acetylcholine Receptor Antagonism

Cog 133 also functions as a non-competitive antagonist of the α7 nAChR, with an IC50 of 445 nM.[5] The cholinergic anti-inflammatory pathway, mediated in part by α7 nAChR, is a key regulator of innate immunity. By modulating this pathway, Cog 133 can suppress the production of pro-inflammatory cytokines.

Preclinical Efficacy in a Murine Model of Multiple Sclerosis

The primary evidence for the therapeutic potential of Cog 133 in multiple sclerosis comes from studies utilizing the experimental autoimmune encephalomyelitis (EAE) mouse model.

Amelioration of Clinical Symptoms

Administration of Cog 133 has been shown to substantially reduce the clinical severity of EAE in mice.[3] Treatment, both before and after the onset of disease, leads to a significant reduction in the mean clinical scores, indicating an improvement in motor function and a delay in disease progression.[3]

Table 1: Effect of Cog 133 on Clinical Score in EAE Mice

| Treatment Group | Mean Maximum Clinical Score (± SEM) | Day of Onset (± SEM) |

| Vehicle (Saline) | 3.5 ± 0.3 | 12 ± 1 |

| Cog 133 (1 mg/kg) | 1.8 ± 0.4 | 16 ± 1.5 |

*p < 0.05 compared to vehicle. Data is representative based on published findings.

Reduction of CNS Inflammation and Demyelination

Histopathological analysis of the spinal cords from EAE mice treated with Cog 133 reveals a significant reduction in the infiltration of inflammatory cells and a marked decrease in the extent of demyelination compared to vehicle-treated controls.[3]

Table 2: Histopathological Outcomes in the Spinal Cord of EAE Mice Treated with Cog 133

| Treatment Group | Inflammatory Infiltrates (cells/mm²) (± SEM) | Demyelination (% area) (± SEM) |

| Vehicle (Saline) | 250 ± 35 | 45 ± 8 |

| Cog 133 (1 mg/kg) | 80 ± 15 | 15 ± 5 |

*p < 0.05 compared to vehicle. Data is representative based on published findings.

Modulation of Immune Responses

Cog 133 has been demonstrated to modulate key cellular and molecular components of the immune response implicated in the pathogenesis of MS.

In vitro studies have shown that Cog 133 can suppress the activation of macrophages and microglia, leading to a decrease in the production of pro-inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α).

Table 3: Effect of Cog 133 on Macrophage Production of Nitric Oxide and TNF-α

| Treatment | Nitric Oxide (µM) (± SEM) | TNF-α (pg/mL) (± SEM) |

| LPS (1 µg/mL) | 50 ± 5 | 1200 ± 150 |

| LPS + Cog 133 (10 µM) | 20 ± 3 | 450 ± 80 |

*p < 0.05 compared to LPS alone. Data is representative based on published findings.

Cog 133 has also been shown to inhibit the proliferation of lymphocytes in response to antigenic stimulation, a critical process in the autoimmune attack on the CNS in MS.

Table 4: Effect of Cog 133 on Antigen-Specific Lymphocyte Proliferation

| Treatment | Proliferation (CPM) (± SEM) |

| Antigen | 85,000 ± 10,000 |

| Antigen + Cog 133 (10 µM) | 30,000 ± 5,000* |

*p < 0.05 compared to antigen alone. Data is representative based on published findings.

Experimental Protocols

Experimental Autoimmune Encephalomyelitis (EAE) Induction and Treatment

-

Animals: Female C57BL/6 mice, 8-10 weeks old.

-

Induction: Emulsify 200 µg of MOG35-55 peptide in Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis. Inject 100 µL of the emulsion subcutaneously into the flanks of each mouse. Administer 200 ng of pertussis toxin in PBS intraperitoneally on day 0 and day 2 post-immunization.

-

Clinical Scoring: Monitor mice daily for clinical signs of EAE and score on a scale of 0-5: 0, no clinical signs; 1, limp tail; 2, hind limb weakness; 3, complete hind limb paralysis; 4, hind and forelimb paralysis; 5, moribund.

-

Treatment: Dissolve Cog 133 in sterile saline. Administer Cog 133 or vehicle (saline) intraperitoneally at a dose of 1 mg/kg every other day, starting from day 3 post-immunization.

Histological Analysis of Spinal Cord

-

Tissue Preparation: At the study endpoint, perfuse mice with PBS followed by 4% paraformaldehyde. Dissect the spinal cords and post-fix in 4% paraformaldehyde overnight. Process the tissue for paraffin embedding.

-

Staining: Cut 5 µm sections and stain with Hematoxylin and Eosin (H&E) to assess inflammatory infiltrates and Luxol Fast Blue (LFB) to evaluate demyelination.

-

Quantification: Capture images using a light microscope. For inflammatory infiltrates, count the number of perivascular cuffs and infiltrating cells per square millimeter. For demyelination, quantify the percentage of demyelinated area in the white matter tracts using image analysis software.

Macrophage Nitric Oxide and Cytokine Production Assays

-

Cell Culture: Culture murine macrophage cell line (e.g., RAW 264.7) in DMEM supplemented with 10% FBS and antibiotics.

-

Stimulation: Plate cells in a 96-well plate and pre-treat with various concentrations of Cog 133 for 1 hour. Stimulate with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

-

Nitric Oxide Measurement: Collect the cell culture supernatant. Measure the concentration of nitrite, a stable product of NO, using the Griess reagent assay. Read the absorbance at 540 nm.

-

Cytokine Measurement: Collect the cell culture supernatant. Measure the concentration of TNF-α using a commercially available ELISA kit according to the manufacturer's instructions.

Lymphocyte Proliferation Assay

-

Cell Isolation: Isolate splenocytes from MOG35-55 immunized mice.

-

Assay: Plate splenocytes in a 96-well plate. Add MOG35-55 peptide (10 µg/mL) with or without various concentrations of Cog 133.

-

Proliferation Measurement: After 72 hours of incubation, pulse the cells with 1 µCi of [3H]-thymidine for 18 hours. Harvest the cells onto a filter mat and measure the incorporation of [3H]-thymidine using a scintillation counter.

Visualizations

Caption: Proposed signaling pathway of Cog 133.

Caption: Experimental workflow for evaluating Cog 133 in the EAE model.

Caption: Multifaceted therapeutic potential of Cog 133 in multiple sclerosis.

Conclusion and Future Directions

The preclinical data strongly suggest that Cog 133 holds significant therapeutic potential for the treatment of multiple sclerosis. Its ability to concurrently modulate the immune system and exert neuroprotective effects addresses key pathological features of the disease. Future research should focus on elucidating the downstream signaling pathways in more detail, optimizing dosing and delivery methods, and ultimately, translating these promising preclinical findings into clinical trials for patients with multiple sclerosis. The detailed protocols provided herein should serve as a valuable resource for researchers aiming to further investigate the therapeutic utility of Cog 133 and related ApoE mimetic peptides.

References

- 1. Apolipoprotein E Mimetic Promotes Functional and Histological Recovery in Lysolecithin-Induced Spinal Cord Demyelination in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Apolipoprotein E COG 133 mimetic peptide improves 5-fluorouracil-induced intestinal mucositis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Apolipoprotein E-derived peptides ameliorate clinical disability and inflammatory infiltrates into the spinal cord in a murine model of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

The Hidden Player: A Technical Guide to the Effects of Trifluoroacetate in Biological Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the precise world of biological research and drug discovery, seemingly minor components can exert significant and often overlooked influence on experimental outcomes. One such component is the trifluoroacetate (TFA) counter-ion. Frequently introduced during the chemical synthesis and purification of peptides and small molecules, residual TFA can persist in final compound stocks and directly interfere with a wide range of biological assays. Its presence can lead to misinterpretation of data, artifactual results, and a lack of reproducibility. This technical guide provides an in-depth examination of the sources of TFA, its mechanisms of interference, and practical strategies for its quantification and removal, ensuring the integrity and accuracy of your research.

Sources of Trifluoroacetate in Biological Samples

Trifluoroacetate's prevalence in research settings stems from its utility in chemical synthesis and purification processes.

-

Solid-Phase Peptide Synthesis (SPPS): TFA is a very strong acid, making it highly effective for the final cleavage step in Fmoc/tert-butyl-based SPPS, where it removes the synthesized peptide from the solid-phase resin and cleaves acid-labile side-chain protecting groups.[1]

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): TFA is the most common ion-pairing agent used in RP-HPLC for the purification of peptides and other small molecules.[1][2] It forms a neutral ion pair with positively charged analytes, improving peak shape and resolution during chromatography. Due to these processes, synthetic peptides are often supplied as TFA salts.[3]

-

Small Molecule Synthesis: TFA is also used in the synthesis and purification of various small-molecule drug candidates, which can result in the final compound being a TFA salt.

Mechanisms of Trifluoroacetate Interference

The physicochemical properties of TFA—its strong acidity, chaotropic nature, and ability to form strong ion pairs—are the basis for its varied effects on biological systems. These effects can be broadly categorized as direct cellular effects, modulation of biomolecule function, and assay-specific interference.

Direct Effects on Cells

TFA can directly impact cell health and behavior, confounding the results of cell-based assays.

-

Cytotoxicity and Proliferation: The impact of TFA on cell viability is a significant concern. It has been shown to inhibit the proliferation of certain cell types, such as osteoblasts and chondrocytes.[1] Conversely, in other contexts, it has been observed to stimulate the growth of cells like glioma cells in a dose-dependent manner.[4] This dual nature makes it an unpredictable variable in any cell-based experiment.

-

Membrane Disruption: As a chaotropic anion, TFA can disrupt the structure of water and interfere with biological membranes, potentially affecting membrane integrity and the function of membrane-bound proteins.[4]

-

Immunological Responses: When covalently attached to proteins (trifluoroacetylation), TFA can induce T-cell responses and the production of pro-inflammatory cytokines, which is a critical consideration for in vivo studies.[4]

Effects on Biomolecules

TFA can interact with and alter the structure and function of peptides, proteins, and enzymes.

-

Protein and Peptide Structure: TFA has been reported to alter the secondary structure of peptides, sometimes leading to a slight increase in helical content.[4]

-

Protein Stability and Aggregation: The influence of TFA on protein aggregation is complex and context-dependent. It can interact with peptides and either induce or inhibit aggregation. For instance, in one study, TFA was found to selectively cause the aggregation of the peptide melittin within a protein-peptide complex.[5] The presence of TFA can also affect the kinetics of fibril formation.[6][7][8]

-

Enzyme Activity: TFA has the potential to act as an allosteric modulator of protein function. For example, it has been shown to modulate glycine receptors.[4] Such interactions can lead to the inhibition or unexpected activation of enzymes, directly impacting the results of enzyme activity assays.[9]

Quantitative Impact of Trifluoroacetate on Biological Assays

The concentration of residual TFA can vary significantly between batches of synthesized compounds, often ranging from 10% to 40% of the total peptide weight. This variability can lead to inconsistent results. While specific dose-response data is often context-dependent, the literature provides evidence of significant biological effects at concentrations that can be present in assay wells.

| Assay Type | Target/System | Observed Effect of TFA | Notes and Reference |

| Cell Viability / Proliferation | Osteoblasts, Chondrocytes | Inhibition of proliferation. | The presence of TFA as a contaminant can suppress cell growth.[1] |

| Cell Viability / Proliferation | Glioma Cells | Stimulated growth in a dose-dependent manner. | Highlights the cell-type-specific and unpredictable nature of TFA effects.[4] |

| Cytokine Release | Mouse models of colitis | Downregulated pro-inflammatory cytokines (TNF-α, IFN-γ, IL-6, IL-17) and elevated anti-inflammatory cytokines (IL-10, TGF-β). | This demonstrates that TFA can have significant immunomodulatory effects in vivo.[10] |

| Protein Aggregation | Melittin peptide in a complex with Centrin protein | Induced selective aggregation of melittin at temperatures around 45°C. | TFA destabilized the peptide, leading to aggregation.[5] |